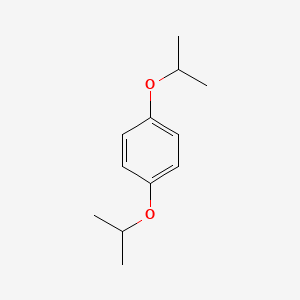

1,4-Diisopropoxybenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-di(propan-2-yloxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-9(2)13-11-5-7-12(8-6-11)14-10(3)4/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXINKONAVYDDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3064726 | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7495-78-5 | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7495-78-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007495785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(1-methylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Diisopropoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3064726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIISOPROPOXYBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4N5KZZ57YO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Diisopropoxybenzene (CAS 7495-78-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropoxybenzene, also known as hydroquinone di-isopropyl ether, is an aromatic organic compound with the chemical formula C₁₂H₁₈O₂. It belongs to the class of dialkoxybenzenes, characterized by a central benzene ring substituted with two isopropoxy groups at the para position. This structure imparts a combination of aromaticity and lipophilicity, making it a valuable intermediate and building block in various fields of organic synthesis. While its direct application in active pharmaceutical ingredients (APIs) is not extensively documented in publicly available literature, its structural motif is of significant interest in medicinal chemistry for the synthesis of novel compounds and analogs of biologically active molecules. This guide provides a comprehensive overview of its properties, synthesis, spectral characteristics, and potential applications for professionals in research and drug development.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, reaction setup, and purification.

| Property | Value |

| CAS Number | 7495-78-5 |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 264.8 °C at 760 mmHg |

| Density | 0.951 g/cm³ |

| Refractive Index | 1.48 |

| Flash Point | 93 °C |

| LogP | 3.26 |

| PSA (Polar Surface Area) | 18.46 Ų |

| IUPAC Name | 1,4-di(propan-2-yloxy)benzene |

| Synonyms | p-Diisopropoxybenzene, Hydroquinone di-isopropyl ether |

Spectroscopic Profile

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a singlet for the four aromatic protons (Ar-H) due to the symmetry of the molecule. A septet will be observed for the two methine protons (-CH-) of the isopropyl groups, coupled to the six protons of the adjacent methyl groups. A doublet will be present for the twelve equivalent methyl protons (-CH₃) of the isopropyl groups.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the aromatic carbons, with two signals for the substituted and unsubstituted carbons of the benzene ring. Additionally, signals corresponding to the methine carbon and the methyl carbons of the isopropyl groups will be present.

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic C-O-C stretching vibrations for the ether linkages, typically in the region of 1250-1000 cm⁻¹. Aromatic C-H and C=C stretching bands will also be prominent.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 194.27). Fragmentation patterns may include the loss of isopropyl groups.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, hydroquinone is deprotonated to form a diphenoxide, which then reacts with an isopropyl halide.

Reaction Pathway

Detailed Experimental Protocol

This protocol provides a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Hydroquinone (1.0 equivalent)

-

2-Bromopropane or 2-Iodopropane (2.2 - 2.5 equivalents)

-

Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (2.5 - 3.0 equivalents)

-

Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Diethyl ether or Ethyl acetate for extraction

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone (1.0 eq.) and the anhydrous polar aprotic solvent (e.g., DMF).

-

Base Addition: While stirring, add anhydrous potassium carbonate (2.5 eq.) to the mixture. If using sodium hydride, extreme caution is necessary due to its reactivity with moisture, and it should be added portion-wise under an inert atmosphere (e.g., nitrogen or argon).

-

Alkylation: Add 2-bromopropane (2.2 eq.) to the reaction mixture.

-

Reaction: Heat the mixture to a temperature of 80-100 °C and allow it to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a larger volume of cold water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with diethyl ether or ethyl acetate.

-

Washing: Combine the organic layers and wash them sequentially with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Applications in Drug Development and Medicinal Chemistry

While this compound may not be a widely cited direct precursor to a specific commercial API, its structural framework, the 1,4-dialkoxybenzene core, is a common feature in many biologically active molecules. Its value for drug development professionals lies in its utility as a versatile building block for creating libraries of novel compounds for screening and lead optimization.

The two isopropoxy groups provide increased lipophilicity compared to smaller alkoxy groups like methoxy, which can be advantageous for modulating the pharmacokinetic properties of a drug candidate, such as membrane permeability and metabolic stability.

Potential Synthetic Applications:

-

Synthesis of Ubiquinone (Coenzyme Q) Analogs: The 1,4-dialkoxybenzene core is the central structural element of ubiquinones, which are vital components of the electron transport chain. This compound can serve as a starting material for the synthesis of novel ubiquinone analogs with modified side chains to study their effects on mitochondrial function or as potential therapeutics for mitochondrial diseases.

-

Development of Novel Antioxidants: The hydroquinone moiety is well-known for its antioxidant properties. By masking the hydroxyl groups as isopropyl ethers, the molecule's stability and pharmacokinetic profile can be altered. These ethers could act as prodrugs that are metabolized in vivo to release the active hydroquinone, or the dialkoxy structure itself may exhibit antioxidant activity.

-

Scaffolds for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The benzene ring of this compound can be further functionalized through electrophilic aromatic substitution or directed ortho-metalation to introduce other pharmacophoric groups, leading to the generation of new kinase inhibitor candidates.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

General Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapor or mist.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Fire Safety: It is a combustible liquid. Keep away from heat, sparks, open flames, and other ignition sources.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound (CAS 7495-78-5) is a valuable and versatile chemical intermediate. Its synthesis is readily achievable through the robust Williamson ether synthesis. While its direct role in the manufacturing of current blockbuster drugs is not prominent, its structural characteristics make it an important building block for researchers and scientists in drug discovery and medicinal chemistry. The ability to serve as a lipophilic core scaffold for the synthesis of novel bioactive compounds, such as analogs of natural products and kinase inhibitors, underscores its potential in the development of future therapeutics. A thorough understanding of its properties, synthesis, and safe handling is crucial for its effective utilization in research and development.

A Comprehensive Technical Guide to the Physical Properties of 1,4-Diisopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Diisopropoxybenzene, also known by its IUPAC name 1,4-di(propan-2-yloxy)benzene, is an aromatic organic compound with the chemical formula C₁₂H₁₈O₂. This technical guide provides a detailed overview of its core physical properties, compiled from various chemical data sources. The information herein is intended to support research and development activities by providing key data points and standardized experimental protocols for property determination.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application, and integration into various chemical processes. A summary of its key physical properties is presented below.

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₂ |

| Molecular Weight | 194.27 g/mol |

| CAS Number | 7495-78-5 |

| Appearance | Oily, light salmon-colored liquid |

| Boiling Point | 235 °C[1]; 264.8 °C at 760 mmHg[2][3] |

| Melting Point | Not explicitly available; however, its liquid state at room temperature suggests a melting point below 20-25 °C. |

| Density | 0.8572 g/cm³ at 20 °C[1]; 0.951 g/cm³[2][3] |

| Refractive Index | 1.48 at 20°C/D[3] |

| Flash Point | 93 °C[2][3] |

| Solubility | Based on its chemical structure (an aromatic ether), it is expected to be insoluble in water and soluble in common organic solvents such as ethanol, diethyl ether, acetone, toluene, and hexane. |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for the key experiments cited.

Melting Point Determination

The melting point of a solid organic compound is the temperature at which it transitions from a solid to a liquid. This property is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is pure and dry. If it is crystalline, finely powder a small amount using a mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range). For a pure compound, this range should be narrow (0.5-2 °C).

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Thiele tube or a small test tube with a side arm

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil

Procedure:

-

Add a few milliliters of this compound to a small test tube.

-

Place a capillary tube, with its sealed end up, into the test tube.

-

Attach the test tube to a thermometer, ensuring the bulb of the thermometer is level with the sample.

-

Immerse the setup in a Thiele tube filled with a high-boiling point liquid (e.g., paraffin oil).

-

Gently heat the side arm of the Thiele tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous and rapid stream of bubbles is observed, stop heating.

-

The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is the boiling point of the sample.

Density Determination

Density is the mass of a substance per unit volume.

Apparatus:

-

Pycnometer or a graduated cylinder

-

Analytical balance

Procedure:

-

Measure the mass of a clean and dry pycnometer (or graduated cylinder).

-

Fill the pycnometer with this compound up to a calibrated mark, ensuring there are no air bubbles.

-

Measure the combined mass of the pycnometer and the liquid.

-

The mass of the liquid is the difference between the two measurements.

-

The volume of the liquid is known from the pycnometer's calibrated volume.

-

Calculate the density using the formula: Density = Mass / Volume.

Solubility Determination

Solubility is the ability of a solute to dissolve in a solvent to form a homogeneous solution.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

A selection of solvents (e.g., water, ethanol, acetone, diethyl ether, toluene, hexane)

Procedure:

-

Place a small, measured amount of this compound (e.g., 50 mg) into a series of test tubes.

-

To each test tube, add a small volume (e.g., 1 mL) of a different solvent.

-

Agitate the mixture vigorously for a set period (e.g., 1-2 minutes) using a vortex mixer or by stirring.

-

Observe whether the solute has completely dissolved. If it has, the compound is considered soluble in that solvent at that concentration.

-

If the solute has not dissolved, the compound is considered insoluble or sparingly soluble.

-

The process can be repeated with varying amounts of solute and solvent to determine the approximate solubility limit.

Visualizations

To aid in the understanding of the experimental workflows, the following diagrams are provided.

References

Technical Guide: Physicochemical Characterization of 1,4-Diisopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physicochemical properties of 1,4-diisopropoxybenzene, specifically its melting and boiling points. While extensive searches for experimentally determined values for this compound did not yield specific data, this document provides comprehensive, standardized methodologies for the experimental determination of these critical physical constants. The protocols outlined herein are established techniques in chemical research and are applicable for the characterization of this compound and other solid and liquid organic compounds. Furthermore, a logical workflow for the determination of these properties is presented visually using a Graphviz diagram.

Quantitative Data for this compound

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

Experimental Protocols for Property Determination

The following sections detail standardized experimental procedures for determining the melting and boiling points of a chemical substance like this compound.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Method

This is the most common method for determining the melting point of a solid organic compound.

-

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample is not a fine powder)

-

Thermometer (calibrated)

-

-

Procedure:

-

Sample Preparation: Ensure the this compound sample is pure and dry. If necessary, recrystallize the compound to achieve high purity. The sample should be a fine powder. If it consists of large crystals, gently grind it in a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube.

-

Packing the Sample: Tap the sealed end of the capillary tube on a hard surface to cause the solid to fall to the bottom. The packed sample should be approximately 2-3 mm in height.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

-

When the temperature is about 15-20°C below the anticipated melting point, reduce the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range).

-

-

Reporting: The melting point is reported as a range of these two temperatures. A narrow melting range (0.5-2°C) is indicative of a pure compound.

-

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology: Micro Boiling Point Determination (Thiele Tube Method)

This method is suitable for small quantities of liquid.

-

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Rubber band or wire to attach the test tube to the thermometer

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil or other suitable heating bath fluid

-

-

Procedure:

-

Sample Preparation: Place a small amount (0.5-1 mL) of this compound into the small test tube.

-

Assembly:

-

Place a capillary tube, with the sealed end up, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Clamp the Thiele tube to a ring stand and place the thermometer and test tube assembly into the Thiele tube, so that the heat-transfer fluid surrounds the sample. The top of the test tube should be above the level of the fluid.

-

-

Measurement:

-

Gently heat the side arm of the Thiele tube. The shape of the tube is designed to allow for convection currents to ensure uniform heating of the bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Remove the heat source and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

-

-

Reporting: Record the temperature and the atmospheric pressure at which the measurement was taken.

-

Workflow for Physicochemical Property Determination

The following diagram illustrates the logical workflow for the characterization of the melting and boiling points of a chemical compound such as this compound.

Caption: Workflow for determining the physical properties of a chemical compound.

This guide provides the necessary protocols for researchers to accurately determine the melting and boiling points of this compound. Adherence to these standardized methods will ensure reliable and reproducible data, which is fundamental for further research and development activities.

Solubility of 1,4-Diisopropoxybenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,4-Diisopropoxybenzene

This compound is an aromatic organic compound with the chemical formula C₁₂H₁₈O₂. It is characterized by a central benzene ring substituted at the para positions with two isopropoxy groups. The presence of these nonpolar alkyl and ether functionalities dictates its solubility characteristics, rendering it generally soluble in organic solvents and insoluble in water. Understanding its solubility is critical for a variety of applications, including its use as a synthetic intermediate, in material science, and in the development of pharmaceutical formulations.

While specific experimental values for the solubility of this compound are not widely reported, its structural similarity to other dialkoxybenzenes and nonpolar aromatic compounds allows for a reliable prediction of its qualitative solubility.

Qualitative Solubility of this compound

Based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents. The nonpolar nature of the benzene ring and the isopropoxy groups suggests good miscibility with nonpolar and moderately polar organic solvents.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Specific Solvent | Expected Qualitative Solubility |

| Alcohols | Methanol | Soluble |

| Ethanol | Soluble | |

| Isopropanol | Soluble | |

| Ketones | Acetone | Soluble |

| Methyl Ethyl Ketone | Soluble | |

| Esters | Ethyl Acetate | Soluble |

| Aromatic Hydrocarbons | Toluene | Soluble |

| Benzene | Soluble | |

| Ethers | Diethyl Ether | Soluble |

| Tetrahydrofuran (THF) | Soluble | |

| Halogenated Hydrocarbons | Dichloromethane | Soluble |

| Chloroform | Soluble | |

| Aliphatic Hydrocarbons | Hexane | Soluble |

| Cyclohexane | Soluble | |

| Polar Aprotic Solvents | Acetonitrile | Sparingly Soluble |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble |

Note: "Soluble" indicates that a significant amount of the solute will dissolve in the solvent. "Sparingly Soluble" suggests that only a small amount will dissolve. For precise applications, experimental verification is recommended.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent at a given temperature. This method is a standard and reliable approach for generating quantitative solubility data.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled shaker or water bath

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

-

Sample Withdrawal and Filtration:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent premature crystallization.

-

Attach a syringe filter to the syringe and dispense the filtered saturated solution into a pre-weighed volumetric flask.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered saturated solution.

-

Carefully evaporate the solvent from the volumetric flask using a gentle stream of nitrogen or by placing it in a fume hood. For less volatile solvents, a rotary evaporator may be used.

-

Once the majority of the solvent has been removed, place the flask in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the flask to room temperature in a desiccator and weigh it on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final constant mass of the flask minus the initial mass of the empty flask.

-

Solubility can be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

Solubility ( g/100 mL) = (Mass of dissolved solute (g) / Volume of solvent (mL)) * 100

Solubility (mol/L) = (Mass of dissolved solute (g) / Molar mass of solute ( g/mol )) / Volume of solvent (L)

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the solubility of this compound.

An In-depth Technical Guide to 1,4-Diisopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 1,4-diisopropoxybenzene. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

IUPAC Name: 1,4-di(propan-2-yloxy)benzene[1]

Synonyms: p-Diisopropoxybenzene, Benzene, 1,4-bis(1-methylethoxy)-[1]

Chemical Structure:

Molecular Formula: C₁₂H₁₈O₂[1][2][3]

Molecular Weight: 194.27 g/mol [1][2][3]

CAS Number: 7495-78-5[1][2][3]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 235 °C | [4] |

| 264.8 °C at 760 mmHg | [2][3] | |

| Density | 0.951 g/mL | [2][3] |

| 0.8572 g/cm³ at 20 °C | [4] | |

| Flash Point | 93 °C | [2][3] |

| Refractive Index | 1.48 | [2] |

Spectroscopic Data (Predicted)

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | - Septet: A signal corresponding to the two equivalent methine protons (-O-CH(CH₃)₂) of the isopropyl groups. - Doublet: A signal for the twelve equivalent methyl protons (-O-CH(CH₃)₂) of the isopropyl groups. - Singlet or AA'BB' system: Signals for the four aromatic protons on the para-substituted benzene ring. |

| ¹³C NMR | - Signals for the two types of carbon atoms in the isopropyl groups (methine and methyl carbons). - Signals for the two types of carbon atoms in the benzene ring (ipso-carbons attached to the oxygen atoms and the ortho-carbons). |

| Infrared (IR) | - ~2850-3000 cm⁻¹: C-H stretching vibrations of the alkyl (isopropyl) groups. - ~1500-1600 cm⁻¹: C=C stretching vibrations of the aromatic ring. - ~1200-1300 cm⁻¹: C-O stretching vibrations of the ether linkages. - ~800-850 cm⁻¹: Out-of-plane C-H bending vibrations characteristic of para-disubstituted benzenes. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): A peak at m/z = 194, corresponding to the molecular weight of the compound. - Fragment Ions: Fragmentation may involve the loss of isopropyl groups or other characteristic fragments. |

Experimental Protocol: Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a well-established and versatile method for the preparation of ethers, including aromatic ethers like this compound.[5][6][7][8][9] This method involves the reaction of an alkoxide with a suitable alkyl halide. For the synthesis of this compound, hydroquinone is reacted with an isopropyl halide in the presence of a base.

Reaction Scheme:

Caption: Synthesis workflow for this compound.

Applications and Research Interest

This compound serves as a valuable intermediate in organic synthesis. Its structural motif is of interest in the development of new materials and potentially as a building block in the synthesis of more complex molecules for pharmaceutical applications. The isopropoxy groups can influence the lipophilicity and metabolic stability of a parent molecule, which are important considerations in drug design. Further research into its biological activities and applications is warranted.

References

- 1. This compound | C12H18O2 | CID 82002 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 7495-78-5 this compound AKSci K895 [aksci.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Spectroscopic Data for 1,4-Diisopropoxybenzene Remains Elusive in Public Databases

Searches for ¹H NMR, ¹³C NMR, IR, and mass spectrometry data for 1,4-diisopropoxybenzene did not return any specific experimental results for this compound. Instead, results were consistently returned for the structurally similar but distinct compounds: 1,4-diisopropylbenzene and 1,4-di-n-propoxybenzene . This indicates that while these related compounds are well-characterized, this compound may be less common or its spectroscopic characterization has not been published in the databases accessed.

The PubChem database confirms the identity of this compound, assigning it the Compound Identification Number (CID) 82002. The database provides the IUPAC name, 1,4-di(propan-2-yloxy)benzene, and its chemical structure, which consists of a benzene ring substituted at the first and fourth positions with isopropoxy groups (-OCH(CH₃)₂). However, the entry lacks any associated experimental or predicted spectroscopic data.

Due to the absence of the core quantitative spectroscopic data, the creation of a detailed technical guide with data tables and experimental protocols as requested is not possible at this time. Further investigation into proprietary or specialized chemical databases, or experimental synthesis and characterization, would be required to obtain the necessary spectroscopic information for this compound.

For researchers, scientists, and drug development professionals interested in the spectroscopic properties of this specific molecule, it is recommended to consult specialized chemical literature or consider performing the necessary analytical experiments to generate the data.

Below is a conceptual workflow for the acquisition of such spectroscopic data, should the compound be available for analysis.

Caption: General Spectroscopic Analysis Workflow.

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,4-Diisopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 1,4-diisopropoxybenzene. Due to the limited availability of experimental spectra in public databases, this document presents a predicted spectrum based on established NMR principles and spectral data of analogous compounds. This information is intended to serve as a valuable reference for the identification and characterization of this compound in various research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals corresponding to the different proton environments in the molecule. The symmetry of the para-substituted benzene ring simplifies the aromatic region of the spectrum.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| a | ~6.85 | Singlet | - | 4H | Ar-H |

| b | ~4.50 | Septet | ~6.0 | 2H | O-CH (CH₃)₂ |

| c | ~1.30 | Doublet | ~6.0 | 12H | O-CH(CH₃ )₂ |

Experimental Protocol

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a standard 5 mm NMR tube.

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Nucleus: ¹H

-

Temperature: Standard probe temperature (e.g., 298 K).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: A spectral width of approximately 12-16 ppm is typically sufficient for ¹H NMR of organic molecules.

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants to elucidate the spin-spin coupling network.

Molecular Structure and ¹H NMR Signal Correlation

The following diagram illustrates the structure of this compound and the correlation between the chemically distinct protons and their expected signals in the ¹H NMR spectrum.

Caption: Correlation of protons in this compound to predicted ¹H NMR signals.

An In-depth Technical Guide to the FT-IR Analysis of 1,4-diisopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 1,4-diisopropoxybenzene. While an experimental spectrum for this specific compound is not available in common public databases, this document outlines the expected spectral features based on the analysis of its constituent functional groups. The provided experimental protocols and data interpretation serve as a robust framework for the analysis of similar aromatic ether compounds.

Predicted FT-IR Spectral Data for this compound

The FT-IR spectrum of this compound is characterized by the vibrational modes of its para-substituted benzene ring, the ether linkages, and the isopropyl groups. The following table summarizes the predicted characteristic absorption bands, their intensities, and the corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 3100–3000 | Medium | Aromatic C-H stretching |

| 2985–2965 | Strong | Aliphatic C-H stretching (asymmetric) from CH₃ of isopropyl |

| 2940–2920 | Medium | Aliphatic C-H stretching from CH of isopropyl |

| 2880–2860 | Medium | Aliphatic C-H stretching (symmetric) from CH₃ of isopropyl |

| 1610–1580 | Medium to Strong | Aromatic C=C ring stretching |

| 1515–1490 | Strong | Aromatic C=C ring stretching |

| 1475–1450 | Medium | Aliphatic C-H bending (scissoring) from CH₃ of isopropyl |

| 1385–1365 | Medium | Aliphatic C-H bending (umbrella mode) from isopropyl |

| 1260–1220 | Strong | Aryl-O-Alkyl ether C-O stretching (asymmetric) |

| 1120–1080 | Medium | Alkyl-O-C stretching |

| 840–810 | Strong | Aromatic C-H out-of-plane bending (para-disubstitution) |

Interpretation of Key Spectral Features

The FT-IR spectrum of an organic molecule provides a unique fingerprint based on the vibrations of its chemical bonds. For this compound, the key diagnostic regions are:

-

C-H Stretching Region (3100 cm⁻¹ - 2850 cm⁻¹): This region will exhibit multiple peaks. Weak to medium bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.[1] A series of strong, sharp peaks between 3000 cm⁻¹ and 2850 cm⁻¹ will be present due to the symmetric and asymmetric stretching of the C-H bonds in the isopropyl groups.[2]

-

Aromatic C=C Stretching (1610 cm⁻¹ - 1490 cm⁻¹): The presence of the benzene ring will give rise to two distinct, sharp absorption bands in this region. These are due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring and are highly characteristic of aromatic compounds.

-

Ether C-O Stretching (1260 cm⁻¹ - 1080 cm⁻¹): Aromatic ethers typically show a strong, prominent absorption band corresponding to the asymmetric C-O-C stretch.[3] For an aryl alkyl ether like this compound, this is expected to appear in the 1260–1220 cm⁻¹ range. A second, weaker band related to the alkyl-O-C stretch may also be observed.

-

Fingerprint Region (< 1500 cm⁻¹): This region contains a wealth of information from various bending and stretching vibrations. A key diagnostic peak for 1,4-disubstituted benzene rings is a strong C-H out-of-plane bending vibration, which is expected to appear in the 840–810 cm⁻¹ range. The bending vibrations of the isopropyl groups will also contribute to the complexity of this region.

Experimental Protocol: FT-IR Analysis using Attenuated Total Reflectance (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient FT-IR sampling technique for liquid and solid samples, requiring minimal sample preparation.[4][5]

Instrumentation and Materials:

-

FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

-

Sample of this compound (solid or liquid)

-

Spatula

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer and ATR accessory are clean and functioning correctly.

-

Background Spectrum:

-

Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.[6]

-

Acquire a background spectrum. This will account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal.[6]

-

-

Sample Application:

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it covers the crystal surface.[7]

-

Use the ATR pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.[7]

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.

-

-

Data Processing and Analysis:

-

The acquired spectrum should be displayed in terms of transmittance or absorbance.

-

Perform any necessary data processing, such as baseline correction.

-

Identify the wavenumbers of the major absorption bands and compare them to the predicted values and reference tables for functional groups.[8]

-

-

Cleaning:

-

Release the pressure clamp and remove the sample from the ATR crystal.

-

Thoroughly clean the crystal surface with a solvent and lint-free wipes to prevent cross-contamination.[6]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the FT-IR analysis of a sample using the ATR method.

References

Mass Spectrometry of 1,4-Diisopropoxybenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry of 1,4-diisopropoxybenzene, a symmetrical aromatic ether. Due to the limited availability of a publicly accessible experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry for aromatic ethers. The information herein is intended to serve as a valuable resource for researchers in fields such as analytical chemistry, drug metabolism, and materials science.

Predicted Electron Ionization Mass Spectrum

The mass spectrum of this compound is anticipated to be characterized by a discernible molecular ion peak and a series of fragment ions resulting from characteristic cleavage pathways of aromatic ethers. The fragmentation is primarily dictated by the stability of the resulting carbocations and radical species.

Table 1: Predicted Mass Spectral Data for this compound

| m/z | Predicted Ion Structure | Fragmentation Pathway | Predicted Relative Abundance |

| 194 | [C₁₂H₁₈O₂]⁺• | Molecular Ion (M⁺•) | Moderate |

| 152 | [M - C₃H₆]⁺• | Loss of propene via McLafferty-type rearrangement | High |

| 137 | [M - C₃H₇O]⁺ | α-cleavage with loss of an isopropoxy radical | Moderate |

| 110 | [C₆H₆O₂]⁺• | Loss of two propene molecules | Moderate to High |

| 94 | [C₆H₅OH]⁺• | Cleavage of the ether bond with hydrogen rearrangement | Moderate |

| 43 | [C₃H₇]⁺ | Isopropyl cation | High |

Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 194) under electron ionization is expected to proceed through several key pathways, as illustrated in the diagram below. The stability of the benzene ring and the presence of the ether linkages are the primary drivers of the fragmentation process.

The primary fragmentation routes are predicted to be:

-

Loss of Propene (C₃H₆): A common fragmentation for ethers with alkyl chains of three or more carbons is the McLafferty rearrangement, leading to the loss of an alkene. In this case, the loss of a propene molecule would result in a significant peak at m/z 152. A subsequent loss of a second propene molecule would lead to the ion at m/z 110, corresponding to the dihydroxybenzene radical cation.

-

Alpha-Cleavage: Cleavage of the bond between the isopropyl group and the oxygen atom (alpha-cleavage) would result in the loss of an isopropoxy radical (•OC₃H₇), yielding a cation at m/z 137.

-

Cleavage with Hydrogen Rearrangement: Rearrangement of a hydrogen atom from an isopropyl group to the oxygen, followed by cleavage of the C-O bond, can lead to the formation of a phenol radical cation at m/z 94.

-

Formation of Isopropyl Cation: The formation of the stable isopropyl cation ([C₃H₇]⁺) at m/z 43 is expected to be a prominent fragmentation pathway.

Experimental Protocols

The following is a representative Gas Chromatography-Mass Spectrometry (GC-MS) protocol suitable for the analysis of this compound and similar aromatic ethers.

Sample Preparation

-

Standard Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable volatile solvent such as dichloromethane or ethyl acetate.

-

Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Extraction (if applicable): For analysis of the compound in a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet Temperature: 250 °C

-

Injection Volume: 1 µL (splitless or split injection depending on concentration)

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold: 5 minutes at 280 °C.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-400

Conclusion

This guide provides a foundational understanding of the expected mass spectral behavior of this compound. The predicted fragmentation pattern, dominated by the loss of propene and the formation of a stable isopropyl cation, offers a basis for the identification and characterization of this compound in various analytical applications. The provided experimental protocol serves as a robust starting point for developing a validated analytical method for this compound and related aromatic ethers. It is important to note that the presented mass spectral data is predictive and should be confirmed with experimental data when available.

An In-depth Technical Guide to the Theoretical Properties of 1,4-Di(propan-2-yloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and known properties of 1,4-di(propan-2-yloxy)benzene, also known as 1,4-diisopropoxybenzene. Due to the limited availability of experimental data for this specific diether, this document leverages computed theoretical values, established principles of organic chemistry, and data from analogous compounds to present a thorough profile. This guide is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the potential applications of this and similar alkoxy-substituted aromatic compounds. The synthesis, potential reactivity, and spectroscopic characteristics are discussed in detail, with quantitative data organized for clarity and comparative analysis.

Introduction

1,4-Di(propan-2-yloxy)benzene is an aromatic ether characterized by a central benzene ring substituted with two isopropoxy groups at the para position. As with many alkoxybenzenes, its chemical and physical properties are influenced by the interplay between the aromatic core and the ether functionalities. Such compounds are of interest in medicinal chemistry and materials science due to the potential for the alkoxy groups to modulate properties such as solubility, lipophilicity, and metabolic stability, as well as to participate in specific intermolecular interactions. This guide aims to consolidate the available theoretical data and provide a predictive framework for the experimental behavior of this molecule.

Physicochemical Properties

Experimental data for 1,4-di(propan-2-yloxy)benzene is not widely available in the literature. Therefore, the following tables summarize a combination of computed theoretical properties and experimental data for structurally similar compounds to provide a robust profile.

Computed and Experimental Physical Properties

| Property | 1,4-Di(propan-2-yloxy)benzene (Computed) | 1,4-Di-n-propoxybenzene (Experimental) | 1,4-Diisopropylbenzene (Experimental) |

| Molecular Formula | C₁₂H₁₈O₂ | C₁₂H₁₈O₂ | C₁₂H₁₈ |

| Molecular Weight | 194.27 g/mol [1] | 194.27 g/mol | 162.27 g/mol [2] |

| Melting Point | Not Available | Not Available | -17.1 °C[2] |

| Boiling Point | Not Available | Not Available | 210.3 °C[2] |

| Density | Not Available | Not Available | 0.8568 g/cm³ at 20 °C[2] |

| XLogP3 | 3.7[1] | Not Available | 4.9[2] |

| Refractive Index | Not Available | Not Available | 1.489 at 20 °C |

Computed Mass and Atomic Properties

| Property | Value |

| Exact Mass | 194.130679813 Da[1] |

| Monoisotopic Mass | 194.130679813 Da[1] |

| Topological Polar Surface Area | 18.5 Ų[1] |

| Heavy Atom Count | 14[1] |

| Rotatable Bond Count | 4[1] |

| Hydrogen Bond Donor Count | 0[1] |

| Hydrogen Bond Acceptor Count | 2[1] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and versatile method for preparing aryl ethers such as 1,4-di(propan-2-yloxy)benzene is the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism involving a phenoxide nucleophile and an alkyl halide.

Reaction Principle

The synthesis involves the deprotonation of a phenol, in this case, hydroquinone (benzene-1,4-diol), to form a more nucleophilic phenoxide. This is followed by the nucleophilic attack of the phenoxide on an alkyl halide, such as 2-bromopropane or 2-iodopropane. The reaction is typically carried out in the presence of a base in a suitable polar aprotic solvent.

Detailed Experimental Protocol

Materials:

-

Hydroquinone (benzene-1,4-diol)

-

2-Bromopropane (or 2-iodopropane)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Deionized water

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add hydroquinone (1.0 eq) and anhydrous DMF.

-

Deprotonation: Under a nitrogen atmosphere, add sodium hydride (2.2 eq) portion-wise to the stirred solution at 0 °C (ice bath). Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases. The formation of the disodium salt of hydroquinone will be observed.

-

Alkylation: Add 2-bromopropane (2.5 eq) dropwise to the reaction mixture.

-

Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1,4-di(propan-2-yloxy)benzene.

Predicted Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

-

Aromatic Protons (AA'BB' system): A singlet or a narrow multiplet is expected around δ 6.8-7.0 ppm. The two isopropoxy groups are electron-donating, which would shield the aromatic protons relative to benzene (δ 7.34 ppm).

-

Methine Protons (-OCH(CH₃)₂): A septet is predicted in the region of δ 4.4-4.6 ppm.

-

Methyl Protons (-OCH(CH₃)₂): A doublet is expected around δ 1.3 ppm.

¹³C NMR Spectroscopy (Predicted)

-

Aromatic C-O Carbon: Estimated to be in the range of δ 150-155 ppm.

-

Aromatic C-H Carbon: Predicted to appear around δ 115-120 ppm.

-

Methine Carbon (-OCH(CH₃)₂): Expected in the region of δ 70-75 ppm.

-

Methyl Carbon (-OCH(CH₃)₂): Predicted to be around δ 20-25 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

C-O-C Stretch (Aryl-Alkyl Ether): Strong, characteristic bands are expected in the region of 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric).

-

C-H Stretch (Aromatic): Peaks are expected just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Bands will appear just below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Peaks in the 1500-1600 cm⁻¹ region.

Reactivity and Potential Biological Significance

Chemical Reactivity

The isopropoxy groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution reactions. Due to the para-disubstitution, any further substitution would occur at the ortho positions relative to the ether groups. The bulky nature of the isopropoxy groups may provide some steric hindrance to incoming electrophiles. Aryl ethers are generally stable but can be cleaved under harsh conditions using strong acids like HBr or HI.

Potential Biological Activity

While no specific biological activities have been reported for 1,4-di(propan-2-yloxy)benzene, the broader class of alkoxybenzenes has been investigated for various pharmacological effects. The presence of ether linkages can influence a molecule's metabolic profile, often increasing its lipophilicity and potential for membrane permeability. These characteristics are significant in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. The isopropoxy groups may be subject to O-dealkylation by cytochrome P450 enzymes, which would be a primary metabolic pathway.

Conclusion

1,4-Di(propan-2-yloxy)benzene represents a molecule with potential utility in various research and development sectors, particularly where the modulation of physicochemical properties through alkoxy substitution is desired. This guide has provided a detailed theoretical and predictive overview of its properties, synthesis, and potential reactivity. The Williamson ether synthesis stands as a reliable method for its preparation. While experimental data remains limited, the compiled information herein serves as a valuable starting point for future experimental investigation and application development. Further research is warranted to fully characterize this compound and explore its potential in drug discovery and materials science.

References

An In-depth Technical Guide to the Health and Safety of 1,4-Diisopropylbenzene

Disclaimer: The following information pertains to 1,4-diisopropylbenzene (CAS No. 100-18-5) . Despite extensive searches, no specific health and safety data could be found for 1,4-diisopropoxybenzene. Due to the structural similarity and the consistent lack of available information for the requested compound, this guide provides comprehensive data on 1,4-diisopropylbenzene as a closely related alternative. It is crucial to note that while these compounds are structurally similar, their toxicological and safety profiles may differ. This information should be used as a reference with this important distinction in mind.

This technical guide provides a comprehensive overview of the health and safety information for 1,4-diisopropylbenzene, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 1,4-diisopropylbenzene is presented in Table 1. This information is critical for understanding the substance's behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 100-18-5 | [1][2][3][4][5] |

| Molecular Formula | C12H18 | [1][5] |

| Molecular Weight | 162.27 g/mol | [1][5] |

| Appearance | Colorless liquid | [1] |

| Odor | Distinctive sweet odor | [1] |

| Boiling Point | 210.5 °C at 760 mmHg | |

| Melting Point | -17 °C | |

| Flash Point | 76 °C (168.8 °F) | [3] |

| Density | 0.857 g/cm³ at 20 °C | [3] |

| Solubility | Insoluble in water; Soluble in alcohol, ether, acetone, and benzene. | [6] |

| Vapor Density | 5.6 (Air = 1.0) | |

| Vapor Pressure | 0.3 mmHg at 25°C |

Toxicological Information

The toxicological profile of 1,4-diisopropylbenzene is summarized in Table 2. This data is essential for assessing potential health risks associated with exposure.

| Endpoint | Result | Species | Reference |

| Acute Oral Toxicity (LD50) | > 3200 mg/kg | Rat | [7] |

| Acute Dermal Toxicity (LD50) | 1100 mg/kg (ATE) | Not specified | [3] |

| Acute Inhalation Toxicity (LC50/4h) | 11 mg/l (ATE) | Not specified | [3] |

| Skin Corrosion/Irritation | Causes skin irritation. | Not specified | [2][5] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | Not specified | [7] |

| Respiratory Irritation | May cause respiratory irritation. | Not specified | [7] |

| Germ Cell Mutagenicity | No data available | [7] | |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA. | [7] | |

| Reproductive Toxicity | No data available | [7] |

Hazard Identification and Classification

1,4-Diisopropylbenzene is classified as a hazardous substance. The GHS classification is provided in Table 3.

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity (Inhalation) | Category 4 | H332: Harmful if inhaled |

Note: GHS classifications may vary between suppliers and regions.

Handling and Storage

Proper handling and storage procedures are crucial for minimizing exposure and ensuring safety in the laboratory.

Handling:

-

Ensure good ventilation and exhaustion at the workplace.[3]

-

Prevent the formation of aerosols.[3]

-

Wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[2][3]

-

Wash hands thoroughly after handling.[2]

-

Avoid breathing dust, fume, gas, mist, vapors, or spray.[3]

Storage:

-

Store in a well-ventilated place.[2]

-

Keep the container tightly sealed.[3]

-

No special requirements for storerooms and receptacles are specified, though keeping the container tightly sealed is recommended.[3]

Emergency Procedures

In the event of an emergency, the following first-aid measures and firefighting procedures should be followed.

First-Aid Measures:

-

After inhalation: Supply fresh air. If required, provide artificial respiration. Keep the patient warm and consult a doctor if symptoms persist.[3]

-

After skin contact: Immediately remove all contaminated clothing and rinse the skin with water/shower.[2]

-

After eye contact: Rinse out with plenty of water. Remove contact lenses if present and easy to do.[2]

-

After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[2]

Firefighting Measures:

-

Suitable extinguishing agents: Use CO2, powder, or water spray. For larger fires, use water spray or alcohol-resistant foam.[3]

-

Special hazards: No further relevant information is available.[3]

-

Protective equipment: A mouth respiratory protective device is recommended.[3]

Experimental Protocols and Workflows

While specific experimental protocols for the toxicological assessment of 1,4-diisopropylbenzene are not detailed in the provided search results, a general workflow for assessing chemical hazards can be illustrated.

A simplified logical diagram for handling a chemical spill is also provided.

References

- 1. CAS 100-18-5: 1,4-Diisopropylbenzene | CymitQuimica [cymitquimica.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. bg.cpachem.com [bg.cpachem.com]

- 4. 1,4-Diisopropylbenzene 97 100-18-5 [sigmaaldrich.com]

- 5. 1,4-Diisopropylbenzene | C12H18 | CID 7486 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,4-Diisopropylbenzene, 98% | Fisher Scientific [fishersci.ca]

- 7. 1,4-diisopropyl benzene, 100-18-5 [thegoodscentscompany.com]

- 8. fishersci.com [fishersci.com]

Commercial Availability and Synthetic Guide for 1,4-Diisopropoxybenzene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-diisopropoxybenzene, a key chemical intermediate. It details commercial suppliers, outlines a detailed experimental protocol for its synthesis via Williamson ether synthesis, and presents a workflow diagram for the synthetic process. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Commercial Suppliers

This compound is readily available from a variety of commercial chemical suppliers. The purity and quantity offered can vary, and it is advisable to request a certificate of analysis for lot-specific data.

| Supplier | Purity | Quantity |

| Sigma-Aldrich | ≥97% | 25 g, 100 g |

| TCI America | >98.0% (GC) | 25 mL, 100 mL |

| Alfa Aesar (Thermo Fisher Scientific) | 98% | 25 g, 100 g, 500 g |

| Santa Cruz Biotechnology | ≥97% | Contact for details |

| Amitychem | Not specified | Bulk inquiries |

| Chemical Bull Pvt. Ltd. | Not specified | Bulk inquiries |

| Simson Pharma Limited | High Purity (with CoA) | Contact for details |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of hydroquinone with an isopropyl halide, such as 2-bromopropane or 2-iodopropane, in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis

Materials and Reagents:

-

Hydroquinone (1.0 eq)

-

2-Bromopropane (2.2 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add hydroquinone and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Alkylating Agent: Stir the suspension and add 2-bromopropane dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with vigorous stirring for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to obtain the pure product.

Experimental Workflow

Caption: Workflow for the Synthesis of this compound.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information on the specific biological activities and signaling pathway interactions of this compound. Toxicological data suggests it is a skin irritant but has low acute oral toxicity.[1] Further research is required to elucidate its pharmacological profile and potential applications in drug development. The metabolism of the parent compound, benzene, is well-studied and proceeds through cytochrome P450-mediated oxidation to form various phenolic compounds.[2][3] However, the metabolic fate of the diisopropoxy derivative is not well-documented.

Safety Information

This compound is classified as a skin irritant.[1] It is advisable to handle this chemical with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Methodological & Application

Synthesis of 1,4-Diisopropoxybenzene from Hydroquinone: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 1,4-diisopropoxybenzene from hydroquinone via the Williamson ether synthesis. It includes a detailed experimental protocol, a summary of quantitative data, and visualizations of the chemical reaction and experimental workflow. This information is intended to support researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

Introduction

This compound is an aromatic ether that serves as a valuable intermediate in the synthesis of a variety of organic molecules. Its structural motif, a benzene ring substituted with two isopropoxy groups in the para position, imparts specific physicochemical properties that are of interest in the development of novel pharmaceuticals and functional materials. Alkoxy-substituted benzene derivatives are known to be present in a range of biologically active compounds and can influence properties such as lipophilicity, metabolic stability, and receptor binding affinity. The synthesis of this compound from the readily available starting material hydroquinone is a classic example of the robust and versatile Williamson ether synthesis.

Principle and Reaction

The synthesis of this compound from hydroquinone is achieved through a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the hydroxyl groups of hydroquinone by a suitable base to form a more nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of an isopropyl halide, such as 2-bromopropane or 2-iodopropane, displacing the halide and forming the ether linkages.

Reaction Scheme:

Experimental Protocol

This protocol details the laboratory-scale synthesis of this compound.

Materials:

-

Hydroquinone (≥99%)

-

2-Bromopropane (≥99%) or 2-Iodopropane (≥98%)

-

Potassium Carbonate (K₂CO₃), anhydrous (≥99%)

-

N,N-Dimethylformamide (DMF), anhydrous (≥99.8%)

-

Diethyl ether (≥99%)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography or recrystallization

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine hydroquinone (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous N,N-dimethylformamide (DMF) (see table for solvent volume).

-

Addition of Alkylating Agent: While stirring the mixture, add 2-bromopropane or 2-iodopropane (2.5 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain it at this temperature with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous layer three times with diethyl ether.

-

Combine the organic layers and wash them twice with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be purified by either recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.[1]

-

Safety Precautions:

-

All procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Hydroquinone is harmful if swallowed and can cause skin irritation and allergic skin reactions.

-

2-Bromopropane and 2-iodopropane are flammable and harmful.

-

N,N-Dimethylformamide is a skin and eye irritant.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value | Notes |

| Reactants | ||

| Hydroquinone | 1.0 eq | Starting material |

| 2-Bromopropane/2-Iodopropane | 2.5 eq | Alkylating agent; a slight excess ensures complete reaction. |

| Potassium Carbonate (K₂CO₃) | 2.5 eq | Base for deprotonation of hydroquinone. |

| Solvent | ||

| N,N-Dimethylformamide (DMF) | 5-10 mL per gram of hydroquinone | Anhydrous conditions are recommended. |

| Reaction Conditions | ||

| Temperature | 80-90 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

| Reaction Time | 12-24 hours | Monitor by TLC for completion. |

| Yield | ||

| Expected Yield | 70-90% | The yield can vary depending on the purity of reagents and reaction conditions. |

Visualizations

Chemical Reaction Mechanism

The following diagram illustrates the Williamson ether synthesis mechanism for the formation of this compound.

Experimental Workflow

This diagram outlines the key steps in the synthesis and purification of this compound.

Applications in Drug Development